molecular formula C20H15N3O2 B10975437 3-imino-N-(pyridin-3-ylmethyl)-3H-benzo[f]chromene-2-carboxamide

3-imino-N-(pyridin-3-ylmethyl)-3H-benzo[f]chromene-2-carboxamide

Cat. No.: B10975437
M. Wt: 329.4 g/mol
InChI Key: AJDODOMYLABMSN-UHFFFAOYSA-N
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Description

3-Imino-N-[(pyridin-3-yl)methyl]-3H-benzo[f]chromene-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that combines a benzo[f]chromene core with a pyridine moiety and an imino group. The presence of these functional groups endows the compound with significant chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-imino-N-[(pyridin-3-yl)methyl]-3H-benzo[f]chromene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzo[f]chromene Core: This step involves the cyclization of appropriate starting materials, such as salicylaldehyde derivatives, under acidic or basic conditions to form the benzo[f]chromene core.

    Introduction of the Pyridine Moiety: The pyridine ring is introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with the benzo[f]chromene intermediate.

    Formation of the Imino Group: The imino group is introduced by reacting the intermediate with an appropriate amine or imine precursor under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Imino-N-[(pyridin-3-yl)methyl]-3H-benzo[f]chromene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

3-Imino-N-[(pyridin-3-yl)methyl]-3H-benzo[f]chromene-2-carboxamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs or as a lead compound in drug discovery.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-imino-N-[(pyridin-3-yl)methyl]-3H-benzo[f]chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes or interact with receptors to modulate cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Imino-N-[(pyridin-2-yl)methyl]-3H-benzo[f]chromene-2-carboxamide: Similar structure but with a different position of the pyridine moiety.

    3-Imino-N-[(pyridin-4-yl)methyl]-3H-benzo[f]chromene-2-carboxamide: Similar structure but with a different position of the pyridine moiety.

    3-Imino-N-[(quinolin-3-yl)methyl]-3H-benzo[f]chromene-2-carboxamide: Similar structure but with a quinoline moiety instead of pyridine.

Uniqueness

The uniqueness of 3-imino-N-[(pyridin-3-yl)methyl]-3H-benzo[f]chromene-2-carboxamide lies in its specific combination of functional groups and structural features, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various scientific research applications and a promising candidate for further investigation in drug discovery and development.

Properties

Molecular Formula

C20H15N3O2

Molecular Weight

329.4 g/mol

IUPAC Name

3-imino-N-(pyridin-3-ylmethyl)benzo[f]chromene-2-carboxamide

InChI

InChI=1S/C20H15N3O2/c21-19-17(20(24)23-12-13-4-3-9-22-11-13)10-16-15-6-2-1-5-14(15)7-8-18(16)25-19/h1-11,21H,12H2,(H,23,24)

InChI Key

AJDODOMYLABMSN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(C(=N)O3)C(=O)NCC4=CN=CC=C4

Origin of Product

United States

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